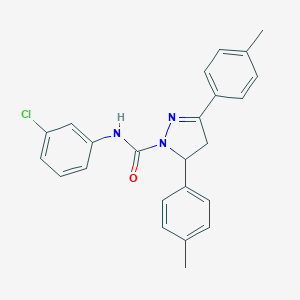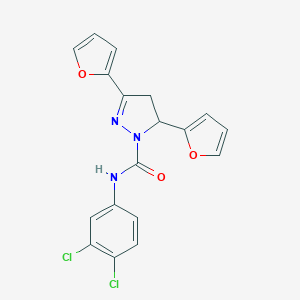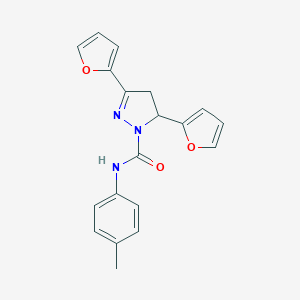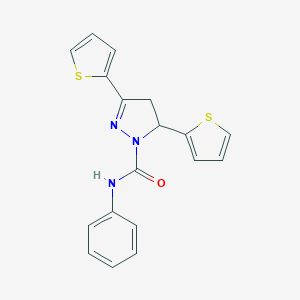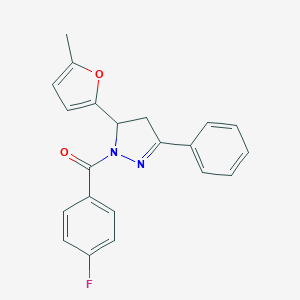![molecular formula C14H12N8O B292240 (3Z)-2-amino-7-imino-3-[(3-methoxyphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292240.png)
(3Z)-2-amino-7-imino-3-[(3-methoxyphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-2-amino-7-imino-3-[(3-methoxyphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carbonitrile is a chemical compound that has been the focus of extensive scientific research. This compound is also known as MAP-30, and it has been found to have several potential applications in the field of medicine.
Wissenschaftliche Forschungsanwendungen
MAP-30 has been found to have several potential applications in scientific research. It has been shown to have anti-tumor, anti-viral, and anti-inflammatory properties. Studies have also shown that MAP-30 can inhibit the growth of cancer cells and induce apoptosis in these cells. Additionally, MAP-30 has been shown to have antiviral activity against HIV and other viruses.
Wirkmechanismus
The mechanism of action of MAP-30 is not fully understood. However, it has been suggested that MAP-30 may inhibit the activity of enzymes that are involved in DNA replication and protein synthesis. This inhibition may lead to the death of cancer cells and the inhibition of viral replication.
Biochemical and Physiological Effects:
MAP-30 has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of ribosomes, which are responsible for protein synthesis. MAP-30 has also been shown to induce apoptosis in cancer cells and inhibit viral replication. Additionally, MAP-30 has been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MAP-30 in lab experiments is its anti-tumor, anti-viral, and anti-inflammatory properties. These properties make it a valuable tool for studying cancer, viruses, and inflammation. However, one limitation of using MAP-30 is its potential toxicity. Researchers must be careful when handling MAP-30 and must take appropriate safety precautions.
Zukünftige Richtungen
There are several future directions for research on MAP-30. One direction is to further study its anti-tumor, anti-viral, and anti-inflammatory properties. Another direction is to investigate its potential use as a therapeutic agent for cancer and viral infections. Additionally, researchers may explore the use of MAP-30 in combination with other drugs to enhance its effectiveness. Further studies are needed to fully understand the mechanism of action of MAP-30 and its potential applications in medicine.
In conclusion, MAP-30 is a chemical compound that has been the focus of extensive scientific research. It has been found to have several potential applications in the field of medicine, including anti-tumor, anti-viral, and anti-inflammatory properties. While there are advantages to using MAP-30 in lab experiments, researchers must also be aware of its potential toxicity. Future research on MAP-30 may lead to the development of new therapies for cancer and viral infections.
Synthesemethoden
MAP-30 can be synthesized by reacting 3-amino-5-cyano-1,2,4-triazole with 3-methoxyphenylhydrazine in the presence of a catalyst such as sulfuric acid. The resulting product can then be reacted with ethyl cyanoacetate to form MAP-30.
Eigenschaften
Molekularformel |
C14H12N8O |
|---|---|
Molekulargewicht |
308.3 g/mol |
IUPAC-Name |
(3Z)-2-amino-7-imino-3-[(3-methoxyphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C14H12N8O/c1-23-10-4-2-3-9(5-10)19-20-11-12(16)21-22-13(17)8(6-15)7-18-14(11)22/h2-5,7,17,19H,1H3,(H2,16,21)/b17-13?,20-11- |
InChI-Schlüssel |
ZOUOLECUJCEIIF-OOTSAQBGSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1)N/N=C\2/C(=NN3C2=NC=C(C3=N)C#N)N |
SMILES |
COC1=CC=CC(=C1)NN=C2C(=NN3C2=NC=C(C3=N)C#N)N |
Kanonische SMILES |
COC1=CC=CC(=C1)NN=C2C(=NN3C2=NC=C(C3=N)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



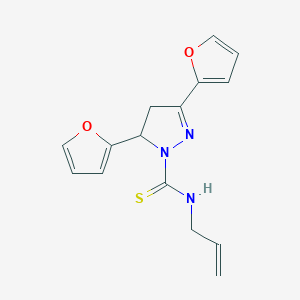
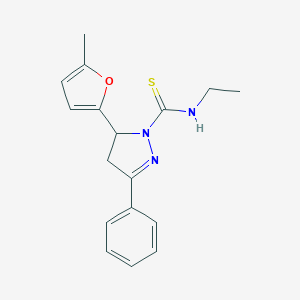
![3,5-di(2-furyl)-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B292160.png)
![1-{2-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}indoline](/img/structure/B292162.png)
![1-{2-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-4-phenylpiperazine](/img/structure/B292164.png)
![1-{2-[3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-4-phenylpiperazine](/img/structure/B292165.png)
